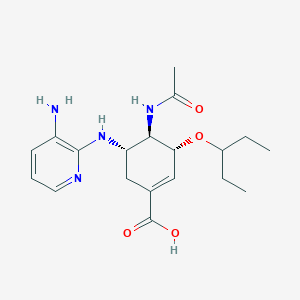

Influenza A virus-IN-4

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C19H28N4O4 |

|---|---|

Molecular Weight |

376.4 g/mol |

IUPAC Name |

(3R,4R,5S)-4-acetamido-5-[(3-amino-2-pyridinyl)amino]-3-pentan-3-yloxycyclohexene-1-carboxylic acid |

InChI |

InChI=1S/C19H28N4O4/c1-4-13(5-2)27-16-10-12(19(25)26)9-15(17(16)22-11(3)24)23-18-14(20)7-6-8-21-18/h6-8,10,13,15-17H,4-5,9,20H2,1-3H3,(H,21,23)(H,22,24)(H,25,26)/t15-,16+,17+/m0/s1 |

InChI Key |

OZSJOJZTMXIPQJ-GVDBMIGSSA-N |

Isomeric SMILES |

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(=O)C)NC2=C(C=CC=N2)N)C(=O)O |

Canonical SMILES |

CCC(CC)OC1C=C(CC(C1NC(=O)C)NC2=C(C=CC=N2)N)C(=O)O |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: A Framework for Evaluating the Antiviral Activity of Novel Influenza A Virus Inhibitors Against H1N1

Disclaimer: As of November 2025, publicly accessible scientific literature and databases do not contain information on a compound specifically designated as "Influenza A virus-IN-4". Therefore, this document serves as an in-depth technical guide and template, outlining the standard methodologies and data presentation for evaluating the antiviral activity of novel compounds against the H1N1 influenza A virus. The data and specific examples provided are illustrative, drawn from published research on other novel anti-influenza agents.

Quantitative Summary of Antiviral Activity

The initial assessment of a novel antiviral compound involves determining its efficacy in inhibiting viral replication and its toxicity to host cells. This is typically summarized by the 50% effective concentration (EC₅₀), the 50% cytotoxic concentration (CC₅₀), and the selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀. A higher SI value indicates a more promising therapeutic window.

Below is a template table populated with example data for hypothetical and known novel compounds against H1N1, illustrating the standard format for presenting such quantitative data.

| Compound | Virus Strain | Cell Line | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| This compound | A/H1N1pdm09 | MDCK | [Insert Data] | [Insert Data] | [Insert Data] |

| Compound 37 (Butenolide) | A/H1N1 | MDCK | 6.7 | >100 | >14.9 |

| Antimycin A | A/PR/8/34 (H1N1) | A549 | 0.0038 | >50 | >13,157 |

| Brequinar | A/PR/8/34 (H1N1) | A549 | 0.025 | >50 | >2,000 |

| Mycophenolic acid | A/PR/8/34 (H1N1) | A549 | 0.58 | >50 | >86 |

| Isoimperatorin | A/PR/8/34 (H1N1) | MDCK | 7.67 | >100 | >13.0 |

| Merimepodib | A/CA/07/2009 (H1N1) | MDCK | ~10 | - | - |

Data for exemplar compounds are derived from published studies for illustrative purposes.[1][2][3][4][5]

Experimental Protocols

Detailed and reproducible methodologies are critical for the validation of antiviral activity. The following sections describe standard protocols for key in vitro assays.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration of the test compound that is toxic to the host cells, typically Madin-Darby Canine Kidney (MDCK) cells for influenza research.

Materials:

-

MDCK cells

-

Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Test compound (e.g., this compound)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[6]

-

Solubilization solution (e.g., DMSO or SDS-HCl)[7]

-

96-well microplates

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates at a density of 1 x 10⁴ to 5 x 10⁵ cells/well in 100 µL of culture medium.[7] Incubate overnight at 37°C with 5% CO₂ to allow for cell adherence.

-

Compound Addition: Prepare serial dilutions of the test compound in serum-free DMEM. Remove the culture medium from the cells and add 100 µL of the various compound concentrations to the wells. Include wells with untreated cells as a negative control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO₂.

-

MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.[6][8] During this time, viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.[6]

-

Solubilization: Add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[6][8] Mix thoroughly by gentle shaking or pipetting.

-

Absorbance Reading: Measure the optical density (OD) at a wavelength of 570 nm using a microplate reader.[8][9]

-

Data Analysis: The CC₅₀ value is calculated as the compound concentration that reduces cell viability by 50% compared to the untreated controls.

Plaque Reduction Assay

This is the gold standard for quantifying infectious virus and assessing the ability of a compound to inhibit the production of infectious viral progeny.[10]

Materials:

-

Confluent MDCK cell monolayers in 6-well or 12-well plates

-

H1N1 virus stock of a known titer

-

Test compound

-

Virus Growth Medium (VGM): Serum-free DMEM with TPCK-trypsin (2 µg/mL)

-

Overlay medium (e.g., 1.8% Avicel or SeaPlaque Agarose in 2x DMEM)[10][11]

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

Procedure:

-

Cell Preparation: Grow MDCK cells in multi-well plates until they form a confluent monolayer (90-100%).[12]

-

Virus Infection: Wash the cell monolayers twice with sterile PBS. Inoculate the cells with a dilution of H1N1 virus calculated to produce 50-100 plaques per well (e.g., 100 Plaque Forming Units - PFU). Incubate for 1 hour at 37°C to allow for viral attachment.[11]

-

Compound Treatment: During or after the 1-hour infection period, remove the viral inoculum. Wash the cells with PBS and then add VGM containing serial dilutions of the test compound.

-

Overlay Application: After a brief incubation with the compound, remove the liquid and add 2-3 mL of the overlay medium. The semi-solid overlay restricts the spread of progeny virus to adjacent cells, resulting in the formation of localized lesions (plaques).[10]

-

Incubation: Incubate the plates at 37°C with 5% CO₂ for 2-4 days, or until plaques are visible.

-

Plaque Visualization: Fix the cells with 10% formaldehyde.[12] After fixation, remove the overlay and stain the cell monolayer with crystal violet solution. The stain will be taken up by living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.

-

Data Analysis: Count the number of plaques in each well. The EC₅₀ is the concentration of the compound that reduces the number of plaques by 50% compared to the virus-only control wells.

Quantitative Real-Time PCR (RT-qPCR) for Viral Load

RT-qPCR is a sensitive method to quantify the amount of viral RNA, providing a measure of viral replication.[13]

Materials:

-

Supernatant from infected and treated cell cultures

-

Viral RNA extraction kit

-

Primers and probes specific to a conserved region of an influenza A virus gene (e.g., the M gene)

-

RT-qPCR master mix

-

Real-time PCR instrument

Procedure:

-

Sample Collection: At various time points post-infection (e.g., 24, 48, 72 hours), collect the supernatant from the wells of the plaque reduction assay (before the overlay step) or a similar antiviral assay.

-

RNA Extraction: Isolate viral RNA from the collected supernatants using a commercial viral RNA extraction kit according to the manufacturer's instructions.[14]

-

RT-qPCR Reaction Setup: Prepare the RT-qPCR reaction mix containing the master mix, specific primers, probe, and the extracted RNA. A one-step RT-qPCR protocol is often used for efficiency.[15]

-

Thermal Cycling: Perform the RT-qPCR on a real-time PCR system with cycling conditions typically involving a reverse transcription step, followed by PCR amplification cycles (e.g., 40-45 cycles of denaturation and annealing/extension).[14][16]

-

Data Analysis: A standard curve is generated using known quantities of a plasmid containing the target viral gene sequence. The viral RNA copy number in the samples is then determined by comparing their quantification cycle (Cq) values to the standard curve. This allows for the quantification of the reduction in viral replication as a result of compound treatment.[17]

Visualizations: Workflows and Pathways

Experimental Workflow for Antiviral Compound Screening

The following diagram illustrates the typical workflow for identifying and characterizing novel antiviral compounds against the H1N1 virus.

Caption: Workflow for antiviral drug discovery against H1N1.

Influenza A Virus-Induced Raf/MEK/ERK Signaling Pathway

Influenza A virus is known to activate host cell signaling pathways to support its replication. The Raf/MEK/ERK pathway is a key cascade often exploited by the virus and represents a potential target for antiviral intervention.[18][19]

Caption: Activation of the Raf/MEK/ERK pathway by H1N1.

References

- 1. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. mdpi.com [mdpi.com]

- 5. Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. MTT assay protocol | Abcam [abcam.com]

- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - HK [thermofisher.com]

- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. MTT colorimetric assay system for the screening of anti-orthomyxo- and anti-paramyxoviral agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Influenza virus plaque assay [protocols.io]

- 11. protocols.io [protocols.io]

- 12. m.youtube.com [m.youtube.com]

- 13. Propagation and Titration of Influenza Viruses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. journals.asm.org [journals.asm.org]

- 15. tandfonline.com [tandfonline.com]

- 16. Design and performance testing of quantitative real time PCR assays for influenza A and B viral load measurement - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quick assessment of influenza a virus infectivity with a long-range reverse-transcription quantitative polymerase chain reaction assay - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Influenza virus and cell signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Influenza A induced cellular signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]

Navigating the Influenza Landscape: A Technical Guide to the Discovery and Characterization of Novel Anti-Influenza Compounds

For Researchers, Scientists, and Drug Development Professionals

The persistent global threat of seasonal and pandemic influenza underscores the urgent need for the continued discovery and development of novel antiviral therapeutics. The emergence of drug-resistant strains against existing treatments necessitates a deeper understanding of the viral life cycle and host-virus interactions to identify new targets and develop next-generation anti-influenza compounds. This technical guide provides an in-depth overview of the core methodologies, key signaling pathways, and data interpretation involved in the identification and characterization of new anti-influenza agents.

Quantitative Analysis of Novel Anti-Influenza Compounds

The initial characterization of a potential antiviral compound involves quantifying its efficacy and toxicity. This data is crucial for comparing the potency of different compounds and determining their therapeutic window. The following tables summarize the antiviral activity and cytotoxicity of several recently identified anti-influenza compounds.

| Compound | Virus Strain(s) | EC50 | IC50 | CC50 | Selectivity Index (SI) | Target/Mechanism of Action | Reference |

| Compound 157 | A/PR/8/34(H1N1) | - | 51.6 μM | >100 μM | >1.9 | Antagonizes NS1, restores IFN-β expression | [1] |

| Compound 164 | A/PR/8/34(H1N1) | - | 46.4 μM | >100 μM | >2.2 | Antagonizes NS1, restores IFN-β expression | [1] |

| 4a | PR/8, HK/68, JN/15, ZX/1109 | 0.62 μM | - | 87.57 ± 5.57 μM | 141 | Inhibits viral RNA transcription and replication | [2] |

| 4d | PR/8, HK/68, JN/15, ZX/1109 | 0.16 μM | - | >200 μM | >1250 | Inhibits viral RNA transcription and replication | [2] |

| 4-{[7-(trifluoromethyl)quinolin-4-yl]amino}benzoic acid (G07) | A/WSN/33 (H1N1) | 22.94 µM | 0.23 ± 0.15 µM | >100 µM | >4.36 | RNA polymerase (PA-PB1) inhibitor | [3] |

| Gemcitabine | H1N1 | - | 0.64 ± 0.21 µM | >100 μM | >156 | Nucleoside analog | [4] |

| 5-Azacytidine | H1N1 | - | 3.42 ± 0.38 µM | >100 μM | >29 | Nucleoside analog | [4] |

Table 1: Antiviral Activity and Cytotoxicity of Selected Novel Anti-Influenza Compounds. EC50 (50% effective concentration) and IC50 (50% inhibitory concentration) values indicate the concentration of the compound required to inhibit viral replication by 50%. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of host cells. The Selectivity Index (SI = CC50/EC50 or CC50/IC50) is a measure of the compound's therapeutic window.

Core Experimental Protocols in Anti-Influenza Drug Discovery

The identification and characterization of novel anti-influenza compounds rely on a series of well-established experimental protocols. These assays are designed to assess a compound's ability to inhibit viral replication and to elucidate its mechanism of action.

Cytotoxicity Assay

-

Objective: To determine the concentration of a compound that is toxic to host cells. This is essential for distinguishing true antiviral activity from non-specific cytotoxicity.

-

Methodology:

-

Seed host cells (e.g., Madin-Darby canine kidney (MDCK) or A549 cells) in 96-well plates and incubate until a confluent monolayer is formed.

-

Prepare serial dilutions of the test compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions.

-

Incubate for a period that mirrors the duration of the antiviral assay (e.g., 48-72 hours).

-

Assess cell viability using a colorimetric assay such as the MTT [3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide] assay, which measures mitochondrial metabolic activity.

-

Calculate the 50% cytotoxic concentration (CC50) from the dose-response curve.[5][6]

-

Antiviral Assays

-

Objective: To screen for compounds that protect cells from the virus-induced cell death (cytopathic effect).[3]

-

Methodology:

-

Seed MDCK cells in 96-well plates.

-

Pre-treat the cells with various concentrations of the test compound for a specified time.

-

Infect the cells with a known titer of influenza virus (e.g., 100 TCID50).[7]

-

Incubate the plates at 37°C until CPE is observed in the virus control wells (no compound).

-

Assess cell viability using a method like crystal violet staining or a colorimetric assay.

-

The 50% effective concentration (EC50) is calculated as the compound concentration that inhibits CPE by 50%.[3]

-

-

Objective: To quantify the inhibition of infectious virus particle production.

-

Methodology:

-

Grow a confluent monolayer of MDCK cells in 6-well or 12-well plates.

-

Infect the cells with a low multiplicity of infection (MOI) of influenza virus for 1-2 hours to allow for viral attachment.

-

Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agar or methylcellulose) containing various concentrations of the test compound.

-

Incubate for 2-3 days to allow for plaque formation.

-

Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

-

The IC50 is the concentration of the compound that reduces the number of plaques by 50% compared to the virus control.[3]

-

Quantitative Real-Time PCR (qRT-PCR)

-

Objective: To quantify the effect of a compound on viral RNA synthesis.

-

Methodology:

-

Treat infected cells with the test compound as in the antiviral assays.

-

At various time points post-infection, extract total RNA from the cells.

-

Perform reverse transcription to synthesize complementary DNA (cDNA) from the viral RNA.

-

Use quantitative PCR with primers and probes specific for a viral gene (e.g., M gene or NP gene) to amplify and quantify the viral cDNA.

-

Normalize the viral RNA levels to a host housekeeping gene (e.g., GAPDH).

-

Determine the reduction in viral RNA levels in treated cells compared to untreated controls.[2]

-

Mini-Genome Assay

-

Objective: To specifically assess the effect of a compound on the activity of the viral RNA-dependent RNA polymerase (RdRp) complex.[8]

-

Methodology:

-

Co-transfect cells (e.g., HEK 293T) with plasmids expressing the components of the viral RdRp (PB1, PB2, PA) and the nucleoprotein (NP).

-

Include a plasmid containing a reporter gene (e.g., luciferase) flanked by the viral packaging signals.

-

The viral polymerase complex will transcribe the reporter gene, leading to luciferase expression.

-

Treat the transfected cells with the test compound.

-

Measure luciferase activity to determine the effect of the compound on polymerase activity.[8]

-

Visualizing Key Pathways and Workflows

Understanding the intricate processes of influenza virus replication and the workflow of drug discovery is facilitated by clear and concise diagrams. The following visualizations are presented in the DOT language for use with Graphviz.

Influenza Virus Replication Cycle and Antiviral Targets

This diagram illustrates the key stages of the influenza virus life cycle within a host cell, highlighting the points at which current and novel antiviral drugs exert their inhibitory effects.

Caption: Influenza virus replication cycle and targets for antiviral drugs.

MAPK/ERK Signaling Pathway in Influenza Virus Infection

Influenza virus manipulates host cell signaling pathways to facilitate its replication. The MAPK/ERK pathway is a key player in this process, and its components represent potential targets for host-directed antiviral therapies.[9]

Caption: Role of the MAPK/ERK pathway in influenza virus replication.

General Workflow for Anti-Influenza Drug Discovery

The process of discovering and developing a new anti-influenza drug is a multi-step endeavor, from initial screening to preclinical and clinical evaluation.

Caption: A generalized workflow for anti-influenza drug discovery.

Conclusion

The discovery and characterization of new anti-influenza compounds is a dynamic and critical area of research. By employing a systematic approach that combines robust in vitro and in vivo assays with a deep understanding of virology and host-pathogen interactions, the scientific community can continue to develop effective countermeasures against the ever-evolving threat of influenza. The methodologies and data presented in this guide provide a foundational framework for researchers engaged in this vital work. The ongoing exploration of novel viral and host targets, facilitated by innovative screening technologies, promises a future with a more diverse and resilient arsenal of anti-influenza therapeutics.

References

- 1. mdpi.com [mdpi.com]

- 2. journals.asm.org [journals.asm.org]

- 3. Design, Synthesis, Molecular Docking Analysis and Biological Evaluations of 4-[(Quinolin-4-yl)amino]benzamide Derivatives as Novel Anti-Influenza Virus Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Identification and Characterization of Novel Compounds with Broad-Spectrum Antiviral Activity against Influenza A and B Viruses. [texasbiomedical.theopenscholar.com]

- 7. Computational screen and experimental validation of anti-influenza effects of quercetin and chlorogenic acid from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New-generation screening assays for the detection of anti-influenza compounds targeting viral and host functions - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Preliminary Studies on Novel Polymerase Inhibitors for Influenza A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of preliminary studies on a novel polymerase inhibitor for influenza A, with a focus on ZSP1273, a promising candidate targeting the PB2 subunit of the viral RNA-dependent RNA polymerase (RdRp). This document is intended for researchers, scientists, and drug development professionals actively engaged in antiviral research and the discovery of new therapeutic agents against influenza.

Introduction to the Influenza A Polymerase as a Drug Target

The influenza A virus RNA-dependent RNA polymerase (RdRp) is a crucial enzyme complex responsible for the transcription and replication of the viral genome within infected host cells.[1] This heterotrimeric complex is composed of three subunits: Polymerase Basic 1 (PB1), Polymerase Basic 2 (PB2), and Polymerase Acidic (PA).[1] Each subunit plays a distinct and essential role in the viral life cycle. The PB1 subunit contains the core catalytic activity for RNA synthesis. The PB2 subunit is responsible for binding to the 5' cap of host pre-mRNAs in a process known as "cap-snatching," which is necessary to prime viral mRNA synthesis.[1] The PA subunit possesses endonuclease activity that cleaves the capped host mRNA.[2]

The highly conserved nature of the RdRp complex across different influenza A strains makes it an attractive target for the development of broad-spectrum antiviral drugs.[3] Inhibiting the function of any of the polymerase subunits can effectively halt viral replication. This has led to the development of several classes of polymerase inhibitors, including those targeting the cap-dependent endonuclease activity of PA (e.g., baloxavir marboxil) and the cap-binding domain of PB2.[1][3] This guide focuses on the preliminary findings for a novel PB2 inhibitor, ZSP1273.

Novel PB2 Subunit Inhibitor: ZSP1273

ZSP1273 is a novel and potent small-molecule inhibitor that targets the cap-binding function of the PB2 subunit of the influenza A virus polymerase.[4] Preclinical studies have demonstrated its high efficacy against a wide range of influenza A virus strains, including those resistant to currently approved antiviral drugs.[4]

Mechanism of Action of ZSP1273

The influenza A virus initiates transcription of its genome through a "cap-snatching" mechanism. The PB2 subunit of the viral polymerase binds to the 7-methylguanosine (m7G) cap structure of host cell pre-mRNAs. Following binding, the PA subunit's endonuclease activity cleaves the host mRNA a short distance from the cap. This capped fragment is then used as a primer by the PB1 subunit to initiate the synthesis of viral mRNA. ZSP1273 directly interferes with this process by binding to the cap-binding domain of the PB2 subunit, preventing it from capturing host cell mRNA caps. This effectively blocks the initiation of viral transcription and, consequently, inhibits viral replication.

Quantitative Data for ZSP1273

The following tables summarize the in vitro inhibitory activity of ZSP1273 against the influenza A virus polymerase and its antiviral efficacy in cell culture.

| Compound | Assay Type | Target | IC50 (nM) | Reference Compound (IC50, nM) |

| ZSP1273 | Polymerase Inhibition Assay | Influenza A Polymerase | 0.562 ± 0.116 | VX-787 (1.449 ± 0.34) |

| Table 1: In Vitro Polymerase Inhibitory Activity of ZSP1273.[4] |

| Influenza A Strain | Cell Line | Assay Type | ZSP1273 EC50 (nM) | Oseltamivir EC50 (nM) |

| A/Weiss/43 (H1N1) | MDCK | CPE Inhibition | 0.012 - 0.063 | >10,000 |

| A/PR/8/34 (H1N1) | MDCK | CPE Inhibition | 0.012 - 0.063 | 12.5 |

| A/California/07/2009 (H1N1)pdm09 | MDCK | CPE Inhibition | 0.02 ± 0.003 | Not Reported |

| A/California/2/2014 (H3N2) | MDCK | CPE Inhibition | 0.01 ± 0.0002 | Not Reported |

| Oseltamivir-resistant strains | MDCK | CPE Inhibition | Sensitive | Resistant |

| Baloxavir-resistant strains | MDCK | CPE Inhibition | 0.028 | Not Reported |

| Highly pathogenic avian influenza | MDCK | CPE Inhibition | Sensitive | Not Reported |

| Table 2: Antiviral Activity of ZSP1273 in Cell Culture.[4] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the preliminary studies of ZSP1273.

Influenza A Minigenome Luciferase Reporter Assay

This assay is used to determine the inhibitory activity of a compound on the influenza A virus polymerase complex in a cellular context, without the use of infectious virus.

Materials:

-

Human Embryonic Kidney (HEK) 293T cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS)

-

24-well cell culture plates

-

Expression plasmids for influenza A PB1, PB2, PA, and NP proteins (e.g., in pcDNA3.1+)[5]

-

Reporter plasmid containing a reporter gene (e.g., Firefly luciferase) flanked by the untranslated regions (UTRs) of an influenza virus gene segment, under the control of a human RNA polymerase I promoter (e.g., pPolI-NP-Luc)[5]

-

Normalization plasmid expressing a second reporter (e.g., Renilla luciferase) under a constitutive promoter (e.g., pRL-TK)[5]

-

Transfection reagent (e.g., TransIT-LT1 or Lipofectamine 3000)[3][5]

-

ZSP1273 and control compounds (e.g., vehicle, known inhibitor)

-

Dual-luciferase reporter assay system

-

Luminometer

Procedure:

-

Cell Seeding: Twenty-four hours prior to transfection, seed HEK 293T cells into 24-well plates at a density that will result in approximately 80-90% confluency at the time of transfection.[5]

-

Compound Preparation: Prepare serial dilutions of ZSP1273 and control compounds in cell culture medium.

-

Transfection Complex Preparation: For each well, prepare the transfection complexes according to the manufacturer's protocol for the chosen transfection reagent. A typical mix includes:

-

Treatment and Transfection:

-

Remove the growth medium from the cells.

-

Add the medium containing the diluted compounds or controls to the respective wells.

-

Add the transfection complexes to the wells.

-

-

Incubation: Incubate the plates for 48 hours at 37°C in a humidified CO2 incubator.[5]

-

Cell Lysis: After incubation, wash the cells with phosphate-buffered saline (PBS) and lyse the cells using the passive lysis buffer provided with the dual-luciferase assay kit.[7]

-

Luminometry: Measure the Firefly and Renilla luciferase activities for each cell lysate using a luminometer according to the dual-luciferase assay manufacturer's instructions.[7]

-

Data Analysis:

-

For each well, normalize the Firefly luciferase activity by dividing it by the Renilla luciferase activity to account for variations in transfection efficiency.[5]

-

Calculate the percentage of polymerase inhibition for each compound concentration relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

-

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death (cytopathic effect).

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Cell culture medium (e.g., DMEM with appropriate supplements)

-

96-well cell culture plates

-

Influenza A virus stock of known titer

-

ZSP1273 and control compounds

-

Cell viability reagent (e.g., CellTiter-Glo®)

Procedure:

-

Cell Seeding: Seed MDCK cells into 96-well plates and incubate until they form a confluent monolayer.

-

Compound Addition: Prepare serial dilutions of ZSP1273 and add them to the cell monolayers. Include wells for virus control (no compound) and cell control (no virus, no compound).

-

Virus Infection: Infect the cells with a predetermined multiplicity of infection (MOI) of the influenza A virus.

-

Incubation: Incubate the plates at 37°C until the virus control wells show significant CPE (typically 48-72 hours).

-

Assessment of Cell Viability: Add a cell viability reagent to all wells and measure the signal (e.g., luminescence or fluorescence) according to the manufacturer's instructions.

-

Data Analysis:

-

Calculate the percentage of cell protection for each compound concentration relative to the virus and cell controls.

-

Determine the EC50 value by plotting the percentage of protection against the compound concentration and fitting the data to a dose-response curve.

-

Conclusion and Future Directions

The preliminary data for ZSP1273 are highly encouraging, demonstrating potent inhibition of the influenza A virus polymerase and broad-spectrum antiviral activity in cell culture, including against drug-resistant strains.[4] Its mechanism of action, targeting the highly conserved cap-binding domain of the PB2 subunit, represents a promising strategy for the development of next-generation influenza therapeutics.[4]

Further preclinical development will be necessary to fully characterize the pharmacokinetic and safety profiles of ZSP1273. Additionally, ongoing surveillance for the emergence of resistant variants will be crucial as this and other novel polymerase inhibitors advance through clinical trials. The detailed experimental protocols provided in this guide serve as a foundational resource for researchers working to discover and evaluate new inhibitors of the influenza A virus polymerase, with the ultimate goal of expanding the arsenal of effective treatments against seasonal and pandemic influenza.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. api.repository.cam.ac.uk [api.repository.cam.ac.uk]

- 3. Frontiers | A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct [frontiersin.org]

- 4. Influenza virus assays based on virus‐inducible reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Influenza A virus minigenome reporter assay. [bio-protocol.org]

- 6. Frontiers | Investigating Influenza Virus Polymerase Activity in Feline Cells Based on the Influenza Virus Minigenome Replication System Driven by the Feline RNA Polymerase I Promoter [frontiersin.org]

- 7. A Comprehensive Roadmap Towards the Generation of an Influenza B Reporter Assay Using a Single DNA Polymerase-Based Cloning of the Reporter RNA Construct - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: Cellular Pathways Affected by Influenza A Virus-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus-IN-4, also identified as compound 23b, is a potent, synthetic inhibitor of influenza A virus neuraminidase[1][2][3]. As an Oseltamivir derivative, it was designed to target the viral neuraminidase enzyme, which is crucial for the replication and propagation of the influenza virus[1][4]. This document provides a comprehensive overview of the known cellular effects of this compound, its mechanism of action, available quantitative data, and the experimental protocols used for its evaluation.

Mechanism of Action: Inhibition of Neuraminidase

The primary and well-characterized mechanism of action of this compound is the competitive inhibition of the viral neuraminidase (NA) enzyme[1][5]. NA is a glycoprotein expressed on the surface of the influenza virus. It plays a critical role in the viral life cycle by cleaving sialic acid residues from the surface of infected cells and newly formed viral particles[6][7]. This enzymatic activity is essential for the release of progeny virions from the host cell, preventing their self-aggregation and facilitating the spread of the infection to new cells[5][8].

By binding to the active site of the neuraminidase enzyme, this compound prevents it from cleaving sialic acid. This leads to the aggregation of newly formed virus particles on the host cell surface and restricts their release, thereby effectively halting the spread of the infection[5].

Quantitative Data Summary

The inhibitory potency of this compound (compound 23b) has been evaluated against influenza A virus neuraminidase and in cell-based assays. The following table summarizes the available quantitative data.

| Assay | Virus Strain/Enzyme | Metric | Value | Reference Compound (Oseltamivir Carboxylate) |

| Neuraminidase Inhibition | H5N1 | IC₅₀ | Comparable to Oseltamivir Carboxylate | Not explicitly quantified in the provided text |

| Cytopathic Effect Inhibition | Influenza Viruses (unspecified) in MDCK cells | - | "Powerful inhibitions" | - |

| Cytotoxicity | MDCK cells | - | Nontoxic | - |

Note: The primary literature describes the inhibitory activity as "comparable to oseltamivir carboxylate," but specific IC₅₀ values were not available in the summarized search results[1].

Affected Cellular and Viral Pathways

The primary impact of this compound is on the influenza A virus life cycle. By inhibiting neuraminidase, it directly affects the final stage of viral propagation. The broader effects on host cellular pathways are largely a consequence of mitigating the viral infection.

Direct Impact on the Viral Life Cycle

This compound's inhibition of neuraminidase directly interferes with the budding and release of new viral particles. This is the terminal and critical step for the continuation of the infection cycle.

Caption: Influenza A virus life cycle and the inhibitory action of this compound.

Indirect Effects on Host Cellular Pathways

By limiting viral replication and spread, neuraminidase inhibitors like this compound can indirectly mitigate the downstream cellular pathways activated by the virus. Influenza A virus infection is known to induce a significant host response, including:

-

Innate Immune Signaling: Viral components are recognized by host pattern recognition receptors (PRRs), triggering signaling cascades that lead to the production of interferons and other cytokines[9].

-

Inflammatory Response: The production of pro-inflammatory cytokines and chemokines can lead to a "cytokine storm," contributing to lung tissue damage and severe disease[9][10].

-

Apoptosis: Influenza A virus can manipulate host cell apoptosis pathways to both promote and inhibit cell death at different stages of its life cycle to maximize viral replication and spread[11].

By reducing the overall viral load, this compound can be expected to dampen these host responses, leading to a reduction in inflammation and cell death.

Caption: Indirect effect of this compound on host cellular responses.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound (compound 23b).

Neuraminidase Inhibition Assay

This assay is designed to measure the in vitro inhibitory activity of a compound against the influenza neuraminidase enzyme.

Caption: Workflow for a typical neuraminidase inhibition assay.

Detailed Steps:

-

Reagent Preparation: A solution of recombinant influenza A virus neuraminidase is prepared in a suitable buffer. The test compound, this compound, is serially diluted to a range of concentrations. A fluorescent substrate, such as 2′-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA), is also prepared.

-

Incubation: The neuraminidase enzyme is pre-incubated with the various concentrations of this compound for a specified period at 37°C to allow for binding.

-

Enzymatic Reaction: The MUNANA substrate is added to the enzyme-inhibitor mixture to initiate the enzymatic reaction.

-

Fluorescence Measurement: The reaction is allowed to proceed for a set time at 37°C and is then stopped. The fluorescence of the product, 4-methylumbelliferone, is measured using a fluorometer.

-

Data Analysis: The percentage of neuraminidase inhibition is calculated for each concentration of the inhibitor compared to a control with no inhibitor. The 50% inhibitory concentration (IC₅₀) is then determined by fitting the data to a dose-response curve.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay evaluates the ability of a compound to protect host cells from the virus-induced cell death (cytopathic effect).

Detailed Steps:

-

Cell Culture: Madin-Darby Canine Kidney (MDCK) cells, which are susceptible to influenza virus infection, are seeded in 96-well plates and grown to confluence.

-

Infection and Treatment: The cell monolayers are washed, and then influenza A virus is added at a specific multiplicity of infection (MOI). Simultaneously, serial dilutions of this compound are added to the wells. Control wells include uninfected cells and infected cells without any compound.

-

Incubation: The plates are incubated for a period of 48-72 hours to allow for viral replication and the development of CPE.

-

Assessment of Cell Viability: The viability of the cells is assessed using a colorimetric assay, such as the MTT or neutral red uptake assay. The absorbance is read using a plate reader.

-

Data Analysis: The percentage of CPE inhibition is calculated for each concentration of the compound. The 50% effective concentration (EC₅₀) is determined from the dose-response curve. The 50% cytotoxic concentration (CC₅₀) is also determined in parallel on uninfected cells to assess the compound's toxicity.

Conclusion

This compound is a potent neuraminidase inhibitor that demonstrates significant antiviral activity against influenza A virus in vitro. Its primary mechanism of action is the blockade of viral release from infected host cells. While its direct effect is on a viral protein, the downstream consequences involve the mitigation of host cellular responses, including the innate immune response and inflammatory pathways. The available data indicates that it is a promising lead compound for the development of new anti-influenza therapeutics. Further studies would be beneficial to fully elucidate its effects on a broader range of influenza A subtypes and to understand its in vivo efficacy and safety profile.

References

- 1. Design, synthesis and biological evaluation of oseltamivir derivatives containing pyridyl group as potent inhibitors of neuraminidase for influenza A - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Neuraminidase Inhibitors: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]

- 6. journals.asm.org [journals.asm.org]

- 7. biorxiv.org [biorxiv.org]

- 8. Neuraminidase Activity Modulates Cellular Coinfection during Influenza A Virus Multicycle Growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. Frontiers | Anti-Influenza Effect and Mechanisms of Lentinan in an ICR Mouse Model [frontiersin.org]

- 11. Mechanistic Insights into Influenza A Virus-Induced Cell Death and Emerging Treatment Strategies - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structural Analysis of the Influenza A Virus Neuraminidase Binding Site of a Novel Dual-Function Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the binding interactions between a novel potent neuraminidase inhibitor, designated as Influenza virus-IN-4 (also known as compound 11e), and the Influenza A virus neuraminidase. Due to the absence of a publicly available crystal structure for IN-4, this report utilizes high-resolution structural data of the parent compound, oseltamivir, in complex with influenza neuraminidase as a representative model for the binding site analysis. This guide synthesizes quantitative binding data for IN-4 with detailed experimental methodologies and visual representations of key processes and interactions.

Quantitative Binding and Activity Data

The inhibitory potency and cytotoxicity of Influenza virus-IN-4 (compound 11e) have been evaluated against various influenza A virus strains. The following tables summarize the key quantitative data, demonstrating its efficacy as a neuraminidase inhibitor.

| Influenza A Subtype | IC50 (nM) [1] |

| H5N1 | 33.26 |

| H5N2 | 16.81 |

| H5N6 | 45.46 |

| H5N8 | 33.02 |

| H5N1 (H274Y mutant) | 5270.33 |

| N1 (H1N1pdm09) | 0.00043 |

| N2 (H3N2) | 0.00347 |

| Cellular Assay Data | Value |

| CC50 | > 200 µM[1] |

Note: The IC50 values indicate the concentration of the inhibitor required to inhibit 50% of the neuraminidase activity. The CC50 value represents the concentration at which 50% cytotoxicity is observed, indicating low toxicity of the compound.[1]

Structural Analysis of the Neuraminidase Binding Site

The structural basis for the inhibition of influenza neuraminidase by oseltamivir derivatives provides critical insights into the binding mode of IN-4. The active site of neuraminidase is a highly conserved pocket, and understanding the interactions within this site is key to developing potent inhibitors.

Representative Structure: The crystal structure of Influenza A virus N9 neuraminidase in complex with oseltamivir (PDB ID: 6HEB) at a resolution of 1.75 Å is used here to illustrate the key binding interactions.[2]

The binding of oseltamivir to the neuraminidase active site is characterized by a network of hydrogen bonds and hydrophobic interactions. Key residues involved in this interaction include:

-

Arginine Triad (Arg118, Arg292, Arg371): These residues form salt bridges with the carboxylate group of the inhibitor, anchoring it in the active site.

-

Glutamic Acid 119 (Glu119) and Aspartic Acid 151 (Asp151): These residues form hydrogen bonds with the amino and acetamido groups of the inhibitor.

-

Glutamic Acid 276 (Glu276): This residue interacts with the pentyloxy group of oseltamivir.

-

Hydrophobic Pocket: Residues such as Ile222, Arg224, and Ala246 form a hydrophobic pocket that accommodates the hydrophobic side chains of the inhibitor.

Influenza virus-IN-4 is described as a "dual-site" binding oseltamivir derivative, suggesting that in addition to the catalytic active site, it may also interact with a secondary site, potentially the 150-cavity or the 430-cavity, which are adjacent to the active site.[3][4][5] This dual binding is proposed to enhance its inhibitory potency.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of Influenza virus-IN-4.

Neuraminidase Inhibition Assay

This assay is used to determine the IC50 value of the inhibitor. A fluorometric method using 2'-(4-Methylumbelliferyl)-α-D-N-acetylneuraminic acid (MUNANA) as a substrate is commonly employed.[6]

Materials:

-

Recombinant influenza virus neuraminidase

-

Influenza virus-IN-4 (or other inhibitors)

-

MUNANA substrate

-

Assay buffer (e.g., 33 mM MES, 4 mM CaCl2, pH 6.5)

-

Stop solution (e.g., 0.1 M NaOH in 80% ethanol)

-

96-well black microplates

-

Fluorometer

Procedure:

-

Prepare serial dilutions of the inhibitor in the assay buffer.

-

Add a fixed amount of recombinant neuraminidase to each well of the 96-well plate.

-

Add the serially diluted inhibitor to the respective wells.

-

Incubate the plate at 37°C for 30 minutes to allow the inhibitor to bind to the enzyme.

-

Add the MUNANA substrate to all wells.

-

Incubate the plate at 37°C for 1 hour.

-

Stop the reaction by adding the stop solution.

-

Measure the fluorescence at an excitation wavelength of 360 nm and an emission wavelength of 450 nm.

-

Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value using a dose-response curve.

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and cytotoxicity.[7][8][9][10]

Materials:

-

Madin-Darby Canine Kidney (MDCK) cells

-

Influenza virus-IN-4

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well cell culture plates

-

Spectrophotometer

Procedure:

-

Seed MDCK cells in a 96-well plate and incubate until they form a confluent monolayer.

-

Prepare serial dilutions of IN-4 in cell culture medium.

-

Remove the old medium from the cells and add the medium containing the different concentrations of IN-4.

-

Incubate the plate for 48-72 hours at 37°C in a CO2 incubator.

-

Add MTT solution to each well and incubate for 4 hours.

-

Add the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a spectrophotometer.

-

Calculate the percentage of cell viability for each concentration and determine the CC50 value.

X-ray Crystallography of Neuraminidase-Inhibitor Complex

This protocol outlines the general steps for determining the crystal structure of a neuraminidase-inhibitor complex.

Procedure:

-

Protein Expression and Purification: Express and purify the recombinant neuraminidase ectodomain.

-

Crystallization: Screen for crystallization conditions of the purified neuraminidase using techniques like hanging-drop or sitting-drop vapor diffusion.

-

Soaking or Co-crystallization:

-

Soaking: Soak the apo-neuraminidase crystals in a solution containing a high concentration of the inhibitor.

-

Co-crystallization: Crystallize the neuraminidase directly in the presence of the inhibitor.

-

-

X-ray Diffraction Data Collection: Mount the crystals and collect diffraction data using a synchrotron X-ray source.

-

Structure Determination and Refinement: Process the diffraction data, solve the structure using molecular replacement (with a known neuraminidase structure as a model), and refine the atomic coordinates.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (KD) of the interaction between an inhibitor and neuraminidase.[11]

Procedure:

-

Chip Preparation: Activate a sensor chip (e.g., CM5) with a suitable surface chemistry.

-

Ligand Immobilization: Immobilize the purified recombinant neuraminidase onto the sensor chip surface.

-

Analyte Injection: Inject different concentrations of the inhibitor (analyte) over the sensor surface and monitor the binding in real-time.

-

Dissociation: After the association phase, flow buffer over the chip to monitor the dissociation of the inhibitor.

-

Regeneration: If necessary, inject a regeneration solution to remove any remaining bound inhibitor.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD).

References

- 1. documents.thermofisher.com [documents.thermofisher.com]

- 2. rcsb.org [rcsb.org]

- 3. ZANAMIVIR (PD009965, ARAIBEBZBOPLMB-UFGQHTETSA-N) [probes-drugs.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 8. texaschildrens.org [texaschildrens.org]

- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. Development of a surface plasmon resonance assay to measure the binding affinity of wild-type influenza neuraminidase and its H274Y mutant to the antiviral drug zanamivir - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

"protocol for testing Influenza A virus-IN-4 in cell culture"

Application Notes and Protocols

Topic: Protocol for Testing Influenza A Virus Inhibitor IN-4 in Cell Culture

Audience: Researchers, scientists, and drug development professionals.

Introduction Influenza A virus (IAV) is a major global health threat, causing seasonal epidemics and occasional pandemics.[1] The continual emergence of antiviral resistance necessitates the development of new therapeutic agents.[2][3] One critical target for anti-influenza drugs is neuraminidase (NA), a viral surface glycoprotein essential for the release of progeny virions from infected host cells.[4][5] Inhibiting NA prevents the spread of the virus to new cells.[4] IN-4 is a novel Oseltamivir derivative that acts as a potent inhibitor of influenza virus neuraminidase.[6] This document provides detailed protocols for evaluating the in vitro efficacy and cytotoxicity of IN-4 in a cell culture model.

Principle of the Assays

The in vitro evaluation of an antiviral compound like IN-4 involves two key assessments:

-

Cytotoxicity Assay: This determines the concentration of the compound that is toxic to the host cells, expressed as the 50% cytotoxic concentration (CC50). This is crucial to ensure that any observed antiviral effect is not simply due to the death of host cells.[7]

-

Antiviral Efficacy Assay: This measures the ability of the compound to inhibit viral replication, typically quantified as the 50% effective concentration (EC50). This can be determined through methods like the cytopathic effect (CPE) reduction assay or the plaque reduction assay.[2][8]

The Selectivity Index (SI) is then calculated as the ratio of CC50 to EC50 (SI = CC50 / EC50). A higher SI value indicates a more favorable safety and efficacy profile, with potent antiviral activity at non-toxic concentrations.[7] Compounds with an SI value of 10 or greater are generally considered promising candidates.[7]

Experimental Workflow Overview

The overall process for testing IN-4 involves preparing the cells and virus, performing parallel assays to determine cytotoxicity and antiviral efficacy, and finally analyzing the data to determine the compound's selectivity index.

Caption: Overall experimental workflow for evaluating IN-4.

Materials and Reagents

-

Cell Line: Madin-Darby Canine Kidney (MDCK) cells.

-

Virus: Influenza A virus, e.g., A/Puerto Rico/8/34 (H1N1) or A/WSN/33 (H1N1).[2][9]

-

Test Compound: Influenza A virus-IN-4 (lyophilized powder).

-

Control Compound: Oseltamivir Phosphate.

-

Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) or Minimum Essential Medium (MEM).

-

Supplements: 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.

-

Infection Medium: Serum-free DMEM/MEM with 2 µg/mL TPCK-treated trypsin.[2]

-

Reagents: Phosphate-Buffered Saline (PBS), Trypsin-EDTA, Dimethyl Sulfoxide (DMSO).

-

Assay Kits: Cell Counting Kit-8 (CCK-8) or MTT assay kit for cytotoxicity.

-

Equipment: 96-well cell culture plates, CO2 incubator (37°C, 5% CO2), light microscope, microplate reader.

Protocol 1: Cytotoxicity Assay (CC50 Determination)

This protocol determines the toxicity of IN-4 on MDCK cells.

Methodology:

-

Cell Seeding: Seed MDCK cells into a 96-well plate at a density of 1-3 x 10^4 cells per well in 100 µL of culture medium containing 10% FBS. Incubate for 24 hours at 37°C with 5% CO2 to allow for cell attachment and formation of a monolayer.

-

Compound Preparation: Prepare a stock solution of IN-4 in DMSO. Create a series of 2-fold serial dilutions in serum-free medium to achieve final concentrations ranging from (for example) 0.1 µM to 200 µM. Ensure the final DMSO concentration in all wells is ≤0.5%.

-

Cell Treatment: After 24 hours of incubation, remove the culture medium from the wells. Add 100 µL of the prepared IN-4 dilutions to the respective wells. Include "cells only" (medium only) and "vehicle control" (medium with 0.5% DMSO) wells.

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2, corresponding to the duration of the antiviral assay.

-

Cell Viability Measurement:

-

Add 10 µL of CCK-8 reagent to each well and incubate for 2-4 hours.

-

Measure the absorbance at 450 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control: Viability (%) = (Absorbance_treated / Absorbance_vehicle) * 100.

-

Plot the percentage of cell viability against the log of the compound concentration.

-

Use non-linear regression (sigmoidal dose-response curve) to calculate the CC50 value, which is the concentration that reduces cell viability by 50%.[7]

-

Protocol 2: Antiviral Efficacy Assay (CPE Reduction)

This protocol measures the ability of IN-4 to protect cells from the virus-induced cytopathic effect (CPE).

Methodology:

-

Cell Seeding: Seed MDCK cells in a 96-well plate as described in Protocol 1 and incubate for 24 hours.

-

Infection: Remove the culture medium and wash the cell monolayer with PBS. Inoculate the cells with Influenza A virus at a multiplicity of infection (MOI) of 0.05-0.1 (or 100 TCID50) in 50 µL of serum-free medium.[2][10] Incubate for 2 hours at 37°C to allow for virus adsorption.

-

Compound Treatment: After the 2-hour incubation, remove the virus inoculum. Add 100 µL of the IN-4 serial dilutions prepared in infection medium (containing 2 µg/mL TPCK-trypsin).[2]

-

Controls:

-

Virus Control: Infected cells with infection medium only (100% CPE).

-

Cell Control: Uninfected cells with infection medium only (0% CPE).

-

Positive Control: Infected cells treated with serial dilutions of Oseltamivir.

-

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.

-

CPE Observation & Quantification:

-

Observe the cells daily for cytopathic effect (cell rounding, detachment) using a light microscope.

-

After 48 hours, quantify cell viability using the CCK-8 or MTT method as described in Protocol 1.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration: Inhibition (%) = [(Abs_treated - Abs_virus) / (Abs_cell - Abs_virus)] * 100.

-

Plot the percentage of inhibition against the log of the compound concentration.

-

Use non-linear regression to calculate the EC50 value, which is the concentration that inhibits the viral cytopathic effect by 50%.[2]

-

Mechanism of Action: Inhibition of Viral Release

IN-4, as a neuraminidase inhibitor, targets the final step of the influenza virus replication cycle. After new virions assemble and bud from the host cell membrane, they remain tethered to the cell surface via the interaction between viral hemagglutinin (HA) and cellular sialic acid receptors.[1][5] Neuraminidase cleaves these sialic acid residues, releasing the progeny virus and allowing it to infect neighboring cells.[11] IN-4 blocks this enzymatic activity, causing newly formed virions to aggregate on the cell surface and preventing the spread of infection.[4]

Caption: Inhibition of viral release by IN-4.

Data Presentation and Interpretation

The results from the cytotoxicity and antiviral assays should be summarized to facilitate comparison and determine the therapeutic window of the compound.

| Compound | Virus Strain | CC50 (µM) [MDCK Cells] | EC50 (µM) | Selectivity Index (SI) |

| IN-4 | IAV (H1N1) | >150 | 0.85 | >176 |

| Oseltamivir | IAV (H1N1) | >200 | 1.20 | >166 |

| IN-4 | IAV (H3N2) | >150 | 1.05 | >142 |

| Oseltamivir | IAV (H3N2) | >200 | 1.55 | >129 |

Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual values must be determined experimentally.

Interpretation: A high CC50 value indicates low toxicity to the host cells. A low EC50 value indicates high antiviral potency. The resulting high SI value for IN-4 would suggest that it is a highly selective and potent inhibitor of Influenza A virus replication in vitro, with a wide margin of safety between its effective and toxic concentrations.

References

- 1. Influenza - Wikipedia [en.wikipedia.org]

- 2. Frontiers | Antiviral Activity of Isoimperatorin Against Influenza A Virus in vitro and its Inhibition of Neuraminidase [frontiersin.org]

- 3. mdpi.com [mdpi.com]

- 4. Antiviral agents active against influenza A viruses - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Frontiers | Influenza A Virus Cell Entry, Replication, Virion Assembly and Movement [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]

- 8. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]

- 9. Influenza A Virus Replication Induces Cell Cycle Arrest in G0/G1 Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A cell-based high-throughput approach to identify inhibitors of influenza A virus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The Influenza A Virus Replication Cycle: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Influenza A Virus-IN-4 Efficacy Using a Plaque Reduction Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

Influenza A virus remains a significant global health concern, driving the need for novel antiviral therapeutics. The plaque reduction assay is a gold-standard method for quantifying infectious virus particles and evaluating the efficacy of antiviral compounds. These application notes provide a detailed protocol for utilizing Influenza A virus-IN-4, a putative antiviral agent, in a plaque reduction assay to determine its inhibitory activity against the influenza A virus. The following protocols cover essential preliminary assays, the plaque reduction assay itself, and data analysis.

Mechanism of Action of Influenza A Virus

Influenza A virus, a member of the Orthomyxoviridae family, possesses a segmented, negative-sense single-stranded RNA genome.[1] The viral replication cycle begins with the attachment of the viral hemagglutinin (HA) protein to sialic acid receptors on the surface of host respiratory epithelial cells.[2][3] Following endocytosis, the acidic environment of the endosome triggers a conformational change in HA, leading to the fusion of the viral envelope with the endosomal membrane and the release of viral ribonucleoproteins (vRNPs) into the cytoplasm.[2][4] The vRNPs are then imported into the nucleus, where viral RNA replication and transcription occur.[1] Newly synthesized viral components are assembled at the host cell membrane, and progeny virions are released via budding, a process facilitated by the viral neuraminidase (NA) protein.[5]

Principle of the Plaque Reduction Assay

The plaque reduction assay is a functional assay that measures the ability of an antiviral compound to inhibit the infectious cycle of a virus. A confluent monolayer of susceptible host cells, typically Madin-Darby Canine Kidney (MDCK) cells for influenza A virus, is infected with a known concentration of the virus.[6][7] The cells are then overlaid with a semi-solid medium, which restricts the spread of progeny virions to adjacent cells.[6][7] This results in the formation of localized zones of cell death, or plaques, each initiated by a single infectious virus particle. By treating the infected cells with varying concentrations of an antiviral compound, such as this compound, the reduction in the number or size of plaques compared to an untreated control can be quantified to determine the compound's antiviral activity.

Preliminary Assays

Prior to performing the plaque reduction assay, it is crucial to determine the cytotoxic concentration of this compound and to prepare a standardized virus stock.

Cytotoxicity Assay (MTT Assay)

This assay determines the concentration range of this compound that is non-toxic to the host cells, ensuring that any observed reduction in plaques is due to antiviral activity and not cell death caused by the compound.

Table 1: Hypothetical Cytotoxicity Data for this compound on MDCK Cells

| Concentration of this compound (µM) | Cell Viability (%) | Standard Deviation |

| 0 (Control) | 100 | 4.5 |

| 1 | 98.2 | 5.1 |

| 10 | 95.5 | 4.8 |

| 50 | 89.7 | 6.2 |

| 100 | 52.3 | 7.5 |

| 200 | 15.8 | 5.9 |

CC50 (50% Cytotoxic Concentration): ~105 µM

Experimental Protocol: Cytotoxicity Assay

-

Cell Seeding: Seed MDCK cells in a 96-well plate at a density of 3 x 10^5 cells/mL in 100 µL of cell culture medium and incubate overnight at 37°C with 5% CO2 to form a confluent monolayer.[7]

-

Compound Preparation: Prepare serial dilutions of this compound in cell culture medium.

-

Treatment: Remove the medium from the cells and add 100 µL of the various concentrations of the diluted compound to the wells in triplicate. Include wells with untreated cells as a negative control.[8]

-

Incubation: Incubate the plate for 48 hours at 37°C with 5% CO2.[8]

-

MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Calculation: Calculate the percentage of cell viability using the formula: Toxicity (%) = [100 − (ODT/ODC) × 100], where ODT and ODC are the absorbances of the test substance and the control, respectively.[8] The 50% cytotoxic concentration (CC50) is determined by regression analysis.[8]

Virus Titration (Plaque Assay)

This procedure is to determine the infectious titer of the influenza A virus stock, expressed as plaque-forming units per milliliter (PFU/mL).

Experimental Protocol: Virus Titration

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates and incubate until they form a confluent monolayer (95-100%).[9][10]

-

Virus Dilution: Prepare 10-fold serial dilutions of the virus stock in serum-free medium.[7][9]

-

Infection: Wash the cell monolayers with PBS and then inoculate with 200-500 µL of each virus dilution.[9] Incubate for 1 hour at 37°C with gentle rocking every 15 minutes to allow for virus adsorption.[6]

-

Overlay: After incubation, aspirate the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or Avicel) mixed with TPCK-trypsin (to facilitate viral replication).[6][7]

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days until plaques are visible.[6]

-

Fixation and Staining: Fix the cells with a formalin solution and then stain with a crystal violet solution to visualize the plaques.[6]

-

Plaque Counting: Count the number of plaques in the wells and calculate the virus titer in PFU/mL.

Plaque Reduction Assay with this compound

This assay evaluates the dose-dependent inhibitory effect of this compound on influenza A virus replication.

Table 2: Hypothetical Plaque Reduction Data for this compound

| Concentration of this compound (µM) | Average Plaque Count | % Plaque Reduction | Standard Deviation |

| 0 (Virus Control) | 100 | 0 | 8 |

| 0.1 | 85 | 15 | 7 |

| 1 | 52 | 48 | 6 |

| 10 | 11 | 89 | 4 |

| 50 | 2 | 98 | 2 |

| 100 (Cell Control) | 0 | 100 | 0 |

IC50 (50% Inhibitory Concentration): ~1.2 µM Selectivity Index (SI = CC50/IC50): ~87.5

Experimental Protocol: Plaque Reduction Assay

-

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to achieve a confluent monolayer on the day of infection.[9][10]

-

Compound and Virus Preparation: Prepare serial dilutions of this compound at concentrations below its CC50. Prepare a working dilution of the influenza A virus stock that will produce a countable number of plaques (e.g., 50-100 PFU/well).

-

Infection and Treatment:

-

Simultaneous Treatment: Pre-mix the virus dilution with the different concentrations of this compound and incubate for 1 hour at room temperature. Then, add the mixture to the washed cell monolayers.

-

Pre-treatment: Pre-incubate the cell monolayers with the different concentrations of this compound for 1-2 hours. Then, remove the compound, and infect the cells with the virus.

-

Post-treatment: Infect the cell monolayers with the virus for 1 hour. Then, remove the inoculum and add the overlay medium containing the different concentrations of this compound.

-

-

Adsorption: Incubate the plates for 1 hour at 37°C.

-

Overlay: Aspirate the inoculum and add the semi-solid overlay medium containing the corresponding concentration of this compound and TPCK-trypsin.

-

Incubation: Incubate the plates at 37°C with 5% CO2 for 2-4 days.

-

Fixation and Staining: Fix the cells with formalin and stain with crystal violet.

-

Data Analysis: Count the plaques in each well. Calculate the percentage of plaque reduction for each concentration of this compound compared to the virus control (no compound). The 50% inhibitory concentration (IC50) is the concentration of the compound that reduces the number of plaques by 50% and can be determined using a dose-response curve.

Visualizing the Experimental Workflow

Caption: Workflow of the Plaque Reduction Assay.

Influenza A Virus Replication Cycle and Potential Targets for this compound

Caption: Influenza A Virus Replication Cycle and Potential Drug Targets.

References

- 1. Influenza A virus - Wikipedia [en.wikipedia.org]

- 2. THE BIOLOGY OF INFLUENZA VIRUSES - PMC [pmc.ncbi.nlm.nih.gov]

- 3. emedicine.medscape.com [emedicine.medscape.com]

- 4. Influenza viral infection at the plasma membrane is restricted by lipid composition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. protocols.io [protocols.io]

- 7. Influenza virus plaque assay [protocols.io]

- 8. In vitro anti-influenza assessment of anionic compounds ascorbate, acetate and citrate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

Application Notes and Protocols for Assessing the Cytotoxicity of Novel Antiviral Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for commonly used in vitro methods to assess the cytotoxicity of novel antiviral compounds. Accurate determination of a compound's cytotoxic profile is crucial for distinguishing between true antiviral activity and non-specific effects due to cellular toxicity. The selectivity index (SI), the ratio of the 50% cytotoxic concentration (CC50) to the 50% effective antiviral concentration (EC50), is a critical parameter in the early stages of antiviral drug development.

Overview of Common Cytotoxicity Assays

A variety of assays are available to measure cytotoxicity, each with its own principle, advantages, and limitations. The choice of assay depends on the specific research question, the cell type being used, and the expected mechanism of cell death. This document details the protocols for the following key assays:

-

MTT Assay: A colorimetric assay that measures the metabolic activity of cells, based on the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[1][2]

-

Lactate Dehydrogenase (LDH) Assay: A colorimetric assay that quantifies the release of the cytosolic enzyme LDH from cells with damaged plasma membranes, a hallmark of necrosis.[3][4][5][6]

-

Neutral Red (NR) Uptake Assay: A colorimetric assay that measures the ability of viable cells to incorporate and bind the supravital dye Neutral Red within their lysosomes.[7][8][9][10]

-

alamarBlue™ (Resazurin) Assay: A fluorometric or colorimetric assay that uses the redox indicator resazurin, which is reduced by metabolically active cells to the fluorescent product resorufin.[11][12][13][14][15]

-

ATP-Based Luminescence Assay: A highly sensitive assay that quantifies adenosine triphosphate (ATP), a key indicator of metabolically active cells.[16][17][18][19][20]

Quantitative Data Summary

The following tables summarize the 50% cytotoxic concentration (CC50) values for select antiviral compounds determined by various cytotoxicity assays in different cell lines. A higher CC50 value indicates lower cytotoxicity.

Table 1: Cytotoxicity of Remdesivir

| Cell Line | Assay Method | CC50 (µM) | Reference |

| Caco-2 | MTT | >100 | [21] |

| Vero E6 | Not Specified | >100 | [21] |

| HepG2 | MTT | >20 | [22] |

Table 2: Cytotoxicity of Favipiravir

| Cell Line | Assay Method | CC50 (µM) | Reference | | :--- | :--- | :--- | | Caco-2 | MTT | >400 |[21] | | Vero E6 | Not Specified | >400 |[21] |

Table 3: Cytotoxicity of Other Antiviral Compounds

| Compound | Cell Line | Assay Method | CC50 (µM) | Reference |

| Andrographolide Derivative 4 | Vero-E6 | Not Specified | >10 | [23] |

| Andrographolide Derivative 5 | Vero-E6 | Not Specified | >10 | [23] |

| Andrographolide Derivative 12 | Not Specified | Not Specified | 784 | [23] |

| Fridericia chica extract | Vero | MTT | ≥ 296.7 | [24] |

| Fridericia chica extract | LLC-MK2 | MTT | ≥ 296.7 | [24] |

| Fridericia chica extract | MRC-5 | MTT | ≥ 296.7 | [24] |

Experimental Workflows and Signaling Pathways

General Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for assessing the cytotoxicity of novel antiviral compounds.

Caption: General workflow for in vitro cytotoxicity testing.

Signaling Pathways in Cell Death

Understanding the underlying mechanisms of cytotoxicity is crucial. The two primary forms of cell death are apoptosis (programmed cell death) and necrosis (uncontrolled cell death).

Apoptosis Signaling Pathway

Apoptosis is a tightly regulated process involving a cascade of caspases. It can be initiated through two main pathways: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathway.

Caption: Simplified overview of the extrinsic and intrinsic apoptosis pathways.

Necrosis/Necroptosis Signaling Pathway

Necrosis is characterized by cell swelling and lysis, leading to inflammation. Necroptosis is a programmed form of necrosis that is independent of caspases.

Caption: Key steps in the TNF-α induced necroptosis pathway.

Detailed Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

Principle: This colorimetric assay measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial succinate dehydrogenase in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[1][2]

Materials:

-

96-well flat-bottom sterile microplates

-

Complete cell culture medium

-

Phosphate-Buffered Saline (PBS)

-

MTT solution (5 mg/mL in PBS, filter-sterilized and stored at -20°C, protected from light)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or Dimethyl sulfoxide - DMSO)

-

Test compound and vehicle control

-

Microplate reader (absorbance at 570 nm)

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ to 5 x 10⁴ cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with untreated cells (negative control) and a vehicle control. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.

-

Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking for 15 minutes on an orbital shaker.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration compared to the untreated control. Plot a dose-response curve and determine the CC50 value.

Lactate Dehydrogenase (LDH) Assay

Principle: This assay quantifies the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The released LDH catalyzes the conversion of lactate to pyruvate, which then leads to the reduction of a tetrazolium salt into a colored formazan product.[3][4]

Materials:

-

96-well flat-bottom sterile microplates

-

Complete cell culture medium

-

LDH assay kit (containing substrate mix, assay buffer, and stop solution)

-

Lysis buffer (provided in some kits for maximum LDH release control)

-

Test compound and vehicle control

-

Microplate reader (absorbance at ~490 nm)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Sample Collection: After the treatment period, centrifuge the plate at 250 x g for 5 minutes (for suspension cells) or directly collect 50 µL of the cell culture supernatant from each well and transfer it to a new 96-well plate.

-

Controls:

-

Spontaneous LDH release: Supernatant from untreated cells.

-

Maximum LDH release: Add lysis buffer to untreated cells 30 minutes before supernatant collection.

-

Background control: Culture medium without cells.

-

-

Reaction Setup: Add 50 µL of the LDH reaction mixture (substrate and diaphorase) to each well containing the supernatant.

-

Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.

-

Stop Reaction: Add 50 µL of the stop solution to each well.

-

Absorbance Measurement: Measure the absorbance at 490 nm.

-

Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] x 100. Determine the CC50 value from the dose-response curve.

Neutral Red (NR) Uptake Assay

Principle: This assay is based on the ability of viable cells to incorporate and accumulate the supravital dye Neutral Red in their lysosomes. The amount of dye retained is proportional to the number of viable cells.[7][8][9]

Materials:

-

96-well flat-bottom sterile microplates

-

Complete cell culture medium

-

Neutral Red solution (e.g., 50 µg/mL in culture medium, freshly prepared)

-

Destain solution (e.g., 50% ethanol, 49% deionized water, 1% glacial acetic acid)

-

PBS

-

Test compound and vehicle control

-

Microplate reader (absorbance at ~540 nm)

Protocol:

-

Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

-

Dye Incubation: After compound treatment, remove the medium and add 100 µL of pre-warmed Neutral Red solution to each well. Incubate for 2-3 hours at 37°C.

-

Washing: Carefully remove the Neutral Red solution and wash the cells with 150 µL of PBS to remove any unincorporated dye.

-

Dye Extraction: Add 150 µL of the destain solution to each well and shake for 10 minutes on an orbital shaker to extract the dye from the cells.

-